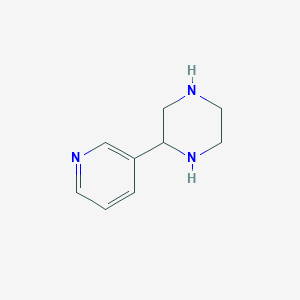

2-Pyridin-3-yl-piperazine

Beschreibung

2-Pyridin-3-yl-piperazine is a heterocyclic compound featuring a piperazine ring directly attached to a pyridine moiety at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The pyridine ring acts as a strong electron-withdrawing group, influencing the basicity of the piperazine nitrogen atoms, while the piperazine core provides conformational flexibility for molecular interactions.

Eigenschaften

IUPAC Name |

2-pyridin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUDKJYHYOYXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397670 | |

| Record name | 2-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-56-7 | |

| Record name | 2-(3-Pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yl-piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for 2-Pyridin-3-yl-piperazine often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Pyridin-3-yl-piperazine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been investigated for their potential as therapeutic agents against conditions such as schizophrenia, depression, and anxiety disorders.

Case Study: Antipsychotic Activity

Research has shown that compounds derived from 2-Pyridin-3-yl-piperazine exhibit antipsychotic effects by acting on neurotransmitter receptors. For instance, a study on novel derivatives indicated their efficacy as selective antagonists of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuropsychiatric disorders .

Biochemical Research

In biochemical studies, 2-Pyridin-3-yl-piperazine is utilized to explore receptor binding and signaling pathways. It aids researchers in understanding the mechanisms of action for various neurotransmitters.

Data Table: Receptor Binding Affinities

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| Compound A | α7 nAChR | 5 nM |

| Compound B | H3 Receptor | 10 nM |

| Compound C | Sigma-1 Receptor | 8 nM |

These findings highlight the compound's potential in drug discovery for neurological applications .

Analytical Chemistry

In analytical chemistry, 2-Pyridin-3-yl-piperazine is employed as a standard in various methods to quantify related substances in complex mixtures. Its stability and well-characterized properties make it suitable for calibration in chromatographic techniques.

Application Example: HPLC Method

The compound has been used in High-Performance Liquid Chromatography (HPLC) to determine concentrations of similar piperazine derivatives in pharmaceutical formulations, ensuring quality control during drug development .

Material Science

The compound finds applications in material science, particularly in developing novel materials such as polymers with specific properties for use in coatings and adhesives. Its unique chemical structure allows for modifications that enhance material performance.

Case Study: Polymer Development

Research has demonstrated that incorporating 2-Pyridin-3-yl-piperazine into polymer matrices can improve thermal stability and mechanical strength, making it an attractive option for industrial applications .

Agrochemical Formulations

2-Pyridin-3-yl-piperazine is being explored for its potential to enhance agrochemical efficacy. Studies suggest that its derivatives can improve crop protection and yield by acting on specific biological pathways within plants.

Research Findings: Enhanced Efficacy

A recent study indicated that formulations containing 2-Pyridin-3-yl-piperazine derivatives showed increased effectiveness against common agricultural pests, leading to higher crop yields compared to conventional treatments .

Wirkmechanismus

The mechanism of action of 2-Pyridin-3-yl-piperazine involves its interaction with specific molecular targets. For instance, some derivatives of this compound act as potent and selective alpha-2-adrenergic receptor antagonists. This interaction can modulate neurotransmitter release and has implications in the treatment of various neurological disorders .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-Pyridin-3-yl-piperazine with structurally related piperazine-pyridine derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural Comparison

Key Observations :

- Positional Isomerism : The pyridine attachment position (e.g., C2 vs. C3) significantly impacts electronic properties. For example, 1-(3-Methylpyridin-2-yl)piperazine has a methyl group at the pyridine C2 position, altering steric interactions compared to the C3-substituted parent compound .

- Linker Flexibility : Compounds like 1-(Pyridin-3-ylmethyl)piperazine use a methylene spacer, enhancing conformational flexibility for targeting biological receptors .

- Functional Groups : Hydroxymethyl or phenyl substituents (e.g., in mirtazapine intermediates) improve solubility or binding affinity .

Physicochemical Properties

- Basicity : The pyridine ring reduces the basicity of piperazine nitrogens compared to unsubstituted piperazine. For example, 1-(4-pyridyl)piperazine (pyppzH) exhibits a pKa shift due to electron withdrawal from the pyridine ring .

- Solubility : Hydrophilic substituents (e.g., hydroxymethyl in mirtazapine intermediates) enhance aqueous solubility, whereas hydrophobic groups like phenyl improve lipid membrane permeability .

- Thermal Stability : Methyl or trifluoromethyl groups (e.g., in compound 3 from ) increase thermal stability, as evidenced by melting points and decomposition temperatures .

Biologische Aktivität

2-Pyridin-3-yl-piperazine is a piperazine derivative characterized by a piperazine ring attached to a pyridine ring at the third position. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has focused on its potential therapeutic applications, including antipsychotic, antidepressant, and antiretroviral effects, as well as its antimicrobial properties.

2-Pyridin-3-yl-piperazine has a molecular formula of CHN and a molecular weight of 160.22 g/mol. Its structure allows it to interact with various biological targets, particularly receptors in the central nervous system.

The compound primarily acts as an α2-adrenergic receptor antagonist , influencing the adrenergic system. This action can lead to increased release of neurotransmitters such as adrenaline and noradrenaline, which are critical for various physiological responses including mood regulation and pain modulation.

Biochemical Pathways

Research indicates that 2-Pyridin-3-yl-piperazine interacts with several enzymes and proteins, potentially affecting cell signaling pathways and gene expression. Its ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system receptors.

Biological Activities

The biological activities of 2-Pyridin-3-yl-piperazine can be summarized as follows:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Recent investigations have demonstrated that certain derivatives possess anticancer properties, outperforming established drugs like imatinib against human lung cancer cell lines (A549) .

- Antinociceptive Effects : Some studies suggest potential use in pain management due to its analgesic properties.

Case Studies

- Anticancer Properties : A study evaluated various pyridin-3-yl-piperazine derivatives for anticancer activity. Results indicated that these compounds exhibited higher efficacy than imatinib in inhibiting the growth of A549 cells, with IC values significantly lower than those of traditional chemotherapeutics .

- Antimicrobial Efficacy : Another study reported that 2-Pyridin-3-yl-piperazine derivatives showed potent antibacterial activity against both aquatic bacterial species and clinically relevant pathogens, with some compounds displaying better activity than commercial antibiotics.

Comparative Analysis

The following table compares 2-Pyridin-3-yl-piperazine with similar compounds regarding their biological activities:

| Compound | Anticancer Activity | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| 2-Pyridin-3-yl-piperazine | High | High | Antidepressant potential |

| 1-(2-Pyridinyl)piperazine | Moderate | Moderate | Limited CNS effects |

| Mirtazapine | Moderate | Low | Antidepressant |

| Delavirdine | High | Moderate | Antiretroviral |

Pharmacokinetics

Piperazine derivatives like 2-Pyridin-3-yl-piperazine typically exhibit good bioavailability. They can be metabolized effectively in vivo, with studies indicating rapid clearance from systemic circulation while maintaining efficacy at target sites.

Future Directions

Ongoing research aims to explore the full therapeutic potential of 2-Pyridin-3-yl-piperazine derivatives. Areas of interest include:

- Development of novel formulations for enhanced bioavailability.

- Investigation into combination therapies for improved efficacy against resistant strains of bacteria and cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Pyridin-3-yl-piperazine?

The compound is synthesized via nucleophilic aromatic substitution. A representative protocol (Procedure A) reacts 3-bromopyridine with piperazine under reflux, yielding 61% product. Key characterization includes ¹H NMR (δ 3.05–3.20 ppm for piperazine protons and pyridinyl signals at δ 7.17–8.31 ppm) . Alternative routes may use coupling agents like HOBt/TBTU in DMF with NEt₃ for amide bond formation in structurally related piperazines .

Q. What spectroscopic techniques are critical for characterizing 2-Pyridin-3-yl-piperazine?

Essential methods include:

- ¹H NMR : Identifies proton environments (e.g., piperazine ring protons at δ 3.05–3.20 ppm and pyridinyl aromatic protons) .

- IR Spectroscopy : Confirms functional groups (e.g., absence of starting material carbonyl peaks).

- HPLC/GC-MS : Validates purity (>95% typically required for pharmacological studies) .

Q. What are the primary biological targets or applications of 2-Pyridin-3-yl-piperazine in research?

The compound is explored as a ligand in receptor binding studies, particularly for dopamine D2 receptors, due to its piperazine core and pyridinyl moiety. Derivatives are investigated for antimicrobial and anticancer activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Pyridin-3-yl-piperazine?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Catalyst use : Palladium catalysts may improve coupling efficiency in halogenated precursors .

- Temperature control : Elevated temperatures (80–100°C) accelerate substitution but require reflux setups to avoid decomposition .

Q. How can discrepancies in NMR data for 2-Pyridin-3-yl-piperazine derivatives be resolved?

Conflicting NMR signals may arise from tautomerism or solvent effects. Strategies include:

Q. What computational approaches are used to predict the receptor-binding affinity of 2-Pyridin-3-yl-piperazine derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target receptors like dopamine D2. Key parameters include:

- Binding energy scores : ΔG ≤ −7 kcal/mol suggests strong affinity.

- Hydrophobic pocket alignment : Pyridinyl groups often occupy hydrophobic regions in receptor cavities .

Q. How do structural modifications (e.g., substituent position) influence the pharmacological activity of 2-Pyridin-3-yl-piperazine?

Structure-Activity Relationship (SAR) studies reveal:

- Pyridinyl position : 3-Substitution (vs. 2- or 4-) enhances dopamine receptor selectivity .

- Piperazine N-substituents : Bulky groups (e.g., benzyl) may reduce bioavailability but improve receptor specificity .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents on pyridine increase metabolic stability .

Q. What stability challenges arise in handling 2-Pyridin-3-yl-piperazine, and how are they mitigated?

The compound is hygroscopic and prone to oxidation. Best practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.